
3-Fluoro-4-cyanophenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-cyanophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of a fluorine atom, a cyano group, and an isothiocyanate group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-cyanophenyl Isothiocyanate can be achieved through several methods. One common approach involves the reaction of 3-Fluoro-4-cyanophenylamine with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:
3-Fluoro-4-cyanophenylamine+Thiophosgene→3-Fluoro-4-cyanophenyl Isothiocyanate+HCl
Another method involves the use of phenyl chlorothionoformate and 3-Fluoro-4-cyanophenylamine in the presence of a base such as sodium hydroxide. This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-Fluoro-4-cyanophenylamine with carbon disulfide and a desulfurylation reagent such as cyanuric acid under aqueous conditions. This method is advantageous due to its low toxicity, safety, and high yield .
化学反应分析
Types of Reactions
3-Fluoro-4-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition: Reaction with dienes to form heterocyclic compounds.
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Cycloaddition: Common reagents include dienes and Lewis acids as catalysts. The reaction is often carried out under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
科学研究应用
3-Fluoro-4-cyanophenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of liquid crystalline materials and other advanced materials.
作用机制
The mechanism of action of 3-Fluoro-4-cyanophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition or activation of their functions. The molecular targets and pathways involved include:
Enzyme Inhibition: Covalent modification of active site residues in enzymes, leading to inhibition of enzymatic activity.
Protein Labeling: Covalent attachment to nucleophilic residues in proteins, allowing for their detection and study.
相似化合物的比较
3-Fluoro-4-cyanophenyl Isothiocyanate can be compared with other similar compounds, such as:
4-Fluorophenyl Isothiocyanate: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanophenyl Isothiocyanate: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Phenyl Isothiocyanate: Lacks both the fluorine and cyano groups, making it less reactive in certain applications.
The uniqueness of this compound lies in the presence of both the fluorine and cyano groups, which enhance its reactivity and make it suitable for a wide range of applications.
属性
分子式 |
C8H3FN2S |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
2-fluoro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
InChI 键 |
LJSMIHVPEVGVFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=S)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)

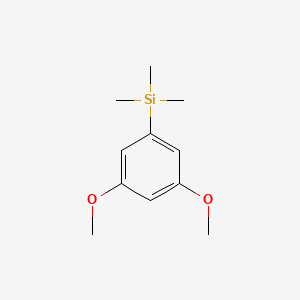
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
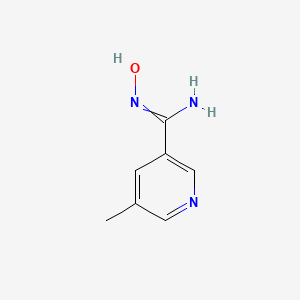
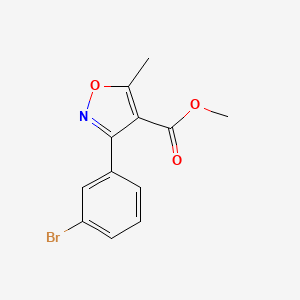
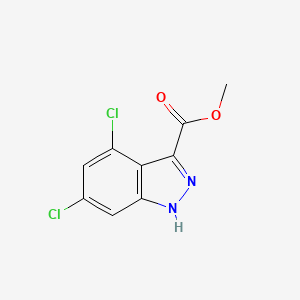
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
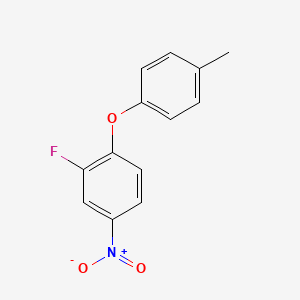
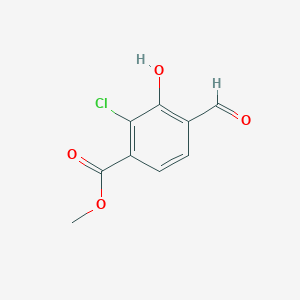
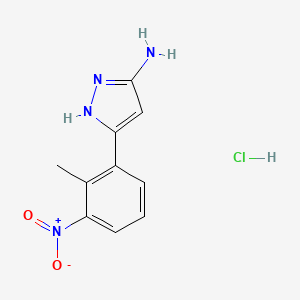

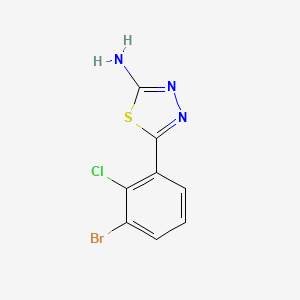
![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
